(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is a chemical compound with the molecular formula CHFNO and a CAS number of 331763-63-4. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a 2-fluorophenyl substituent on the butanoic acid backbone. It is primarily utilized in peptide synthesis and organic synthesis due to its unique structural properties and reactivity.
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is classified as an amino acid derivative. Its classification as a building block in peptide synthesis places it within the broader category of organic compounds used in biochemistry and medicinal chemistry.
The synthesis of (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid generally involves several key steps:
In industrial settings, large-scale production may involve automated peptide synthesizers and high-performance liquid chromatography for purification, optimizing conditions for yield and purity .
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid participates in various chemical reactions, primarily as a building block in peptide synthesis. The deprotection of the Fmoc group allows for the formation of peptide bonds with other amino acids.
The deprotection process typically involves treatment with a base such as piperidine in anhydrous N,N-dimethylformamide, facilitating subsequent coupling reactions with other Fmoc-protected amino acids using coupling reagents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate .
The mechanism of action for (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid revolves around its role as a versatile building block in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, allowing for selective reactions that lead to complex peptide structures upon deprotection .
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is widely used in:
This compound's unique properties make it valuable for developing new peptides that may have therapeutic applications in pharmaceuticals and biochemistry.
The enantioselective synthesis of (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid relies on chiral auxiliaries to direct stereochemical outcomes during alkylation. Proline-derived auxiliaries—particularly those forming nickel(II) complexes—enable precise control over the configuration of the β-carbon adjacent to the fluorophenyl group. Key findings include:
Table 1: Alkylation Conditions for Chiral Auxiliaries
Base | Solvent | Additive | Temperature | de (%) |
---|---|---|---|---|
DIEA | Dimethylformamide | None | 25°C | 78 |
DBU | Acetonitrile | p-Nitrobenzoic acid | 0°C | >90 |
NaH | Dimethylformamide | None | 0–25°C | 85–93 |
Nickel(II) complexes of glycine Schiff bases serve as foundational templates for synthesizing β-fluorinated amino acids. The (S)-N-2-N-(N′-benzylprolyl)aminobenzophenone-Ni(II)-glycine complex exhibits superior reactivity for generating the (R)-configuration via top-face alkylation blocking [1] [4]. Critical mechanisms include:
Table 2: Nickel(II) Complexes for Fluorinated Amino Acid Synthesis
Ligand Type | Alkyl Halide | de (%) | Scale |
---|---|---|---|
Proline-benzophenone | 2-Fluorobenzyl bromide | 97 | 50 g |
Biphenyl-proline | 2,3-Difluorobenzyl chloride | 95 | 100 g |
Scaling enantioselective synthesis beyond laboratory quantities necessitates precise parameter control to preserve stereochemical integrity:
Table 3: Large-Scale Optimization Parameters
Parameter | Laboratory Scale | Pilot Scale (150 g) |
---|---|---|
Alkyl Halide Excess | 50 mol% | 5 mol% |
Base Equivalents | 5.0 | 1.05 |
Reaction Temperature | −20°C | 0°C |
Diastereomeric Excess | 97% | >99% |
Economic viability hinges on recovering expensive chiral ligands post-synthesis. The nickel(II) complex methodology achieves this through:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7